

Synthesis of (2-Bromo-5-methylphenyl)methanol from 2-bromo-5-methylbenzaldehyde

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Compound of Interest

Compound Name:	(2-Bromo-5-methylphenyl)methanol
Cat. No.:	B1524077

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Application Note: Synthesis of (2-Bromo-5-methylphenyl)methanol

Introduction

(2-Bromo-5-methylphenyl)methanol is a valuable substituted benzyl alcohol derivative that serves as a key intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive hydroxymethyl group and a bromine atom on the aromatic ring, allows for diverse subsequent chemical transformations. The aldehyde precursor, 2-bromo-5-methylbenzaldehyde, is a bifunctional compound where the aldehyde group can undergo reactions like reductions, Wittig reactions, and reductive aminations, while the bromo substituent is amenable to cross-coupling reactions. This application note provides a comprehensive and field-proven protocol for the selective reduction of the aldehyde functionality of 2-bromo-5-methylbenzaldehyde to the corresponding primary alcohol, **(2-Bromo-5-methylphenyl)methanol**, using sodium borohydride.

Reaction Principle and Mechanistic Insight

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved through reduction.^[1] Sodium borohydride (NaBH_4) is a widely used reducing agent for this purpose due to its selectivity, ease of handling, and compatibility

with protic solvents.[2][3] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH_4), NaBH_4 is chemoselective, meaning it will readily reduce aldehydes and ketones but will not typically reduce less reactive functional groups like esters, amides, or carboxylic acids under standard conditions.[1][4]

The mechanism of reduction involves the nucleophilic addition of a hydride ion (H^-) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1] This initial step forms a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the final primary alcohol product.[1][4]

Experimental Protocol

Materials and Reagents

Compound/Reagent	CAS Number	Molecular Formula	Molar Mass (g/mol)	Supplier
2-Bromo-5-methylbenzaldehyde	90221-55-9	C ₈ H ₇ BrO	199.04	[e.g., TCI, Alfa Aesar, Sigma-Aldrich]
Sodium Borohydride (NaBH ₄)	16940-66-2	BH ₄ Na	37.83	[e.g., Sigma-Aldrich, Acros Organics]
Methanol (MeOH), Anhydrous	67-56-1	CH ₄ O	32.04	[e.g., Fisher Scientific, VWR]
Dichloromethane (DCM)	75-09-2	CH ₂ Cl ₂	84.93	[e.g., Fisher Scientific, VWR]
1 M Hydrochloric Acid (HCl)	7647-01-0	HCl	36.46	[e.g., Fisher Scientific, VWR]
Saturated Sodium Bicarbonate (NaHCO ₃) soln.	144-55-8	NaHCO ₃	84.01	[Prepared in-house]
Saturated Sodium Chloride (Brine) soln.	7647-14-5	NaCl	58.44	[Prepared in-house]
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	MgSO ₄	120.37	[e.g., Sigma-Aldrich, Acros Organics]

Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Ice-water bath

- Separatory funnel (250 mL)
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
- UV lamp (254 nm)

Safety Precautions

- Sodium Borohydride (NaBH₄): Corrosive and water-reactive.^[5] In contact with water or acid, it releases flammable hydrogen gas which may ignite spontaneously.^[5] It is also toxic if swallowed or in contact with skin.^[5] Handle in a well-ventilated fume hood, away from water and sources of ignition.^{[6][7][8]} Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.^{[5][7][9]}
- 2-Bromo-5-methylbenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with care in a fume hood.
- Methanol and Dichloromethane: Flammable and toxic. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

Step-by-Step Procedure

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methylbenzaldehyde (5.0 g, 25.1 mmol). Dissolve the aldehyde in 50 mL of methanol.
- Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
- Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.14 g, 30.1 mmol, 1.2 equivalents) to the stirred solution in small portions over 15-20 minutes. Note: The addition should be controlled to manage the evolution of hydrogen gas.

- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
- Quenching the Reaction: Once the reaction is complete (as indicated by TLC), slowly and carefully add 20 mL of 1 M HCl to the reaction mixture while still in the ice bath to quench the excess sodium borohydride and neutralize the reaction. Caution: Vigorous gas evolution (hydrogen) will occur.
- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
- Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 25 mL portions of DCM.
- Washing: Combine the organic extracts and wash successively with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **(2-Bromo-5-methylphenyl)methanol**.
- Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

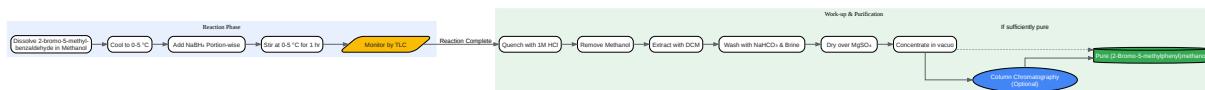
Characterization of **(2-Bromo-5-methylphenyl)methanol**

The identity and purity of the synthesized **(2-Bromo-5-methylphenyl)methanol** can be confirmed by various spectroscopic methods.

Technique	Expected Results
^1H NMR (CDCl_3 , 400 MHz)	$\delta \sim 7.35$ (d, 1H), 7.20 (s, 1H), 6.95 (d, 1H), 4.65 (s, 2H), 2.30 (s, 3H), ~ 2.0 (br s, 1H, OH)
^{13}C NMR (CDCl_3 , 100 MHz)	$\delta \sim 139.0, 133.0, 130.5, 129.0, 128.5, 122.0, 64.0, 20.5$
IR (Infrared) Spectroscopy	Broad peak at $\sim 3300 \text{ cm}^{-1}$ (O-H stretch), $\sim 2920 \text{ cm}^{-1}$ (C-H stretch), $\sim 1030 \text{ cm}^{-1}$ (C-O stretch)
Mass Spectrometry (MS)	Molecular ion peak (M^+) consistent with the isotopic pattern of bromine ($m/z \sim 200$ and ~ 202)

Note: The exact chemical shifts (δ) in NMR and absorption frequencies in IR may vary slightly depending on the solvent and concentration.

Workflow Diagram



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Caption: Workflow for the synthesis of **(2-Bromo-5-methylphenyl)methanol**.

Conclusion

This application note details a robust and reliable protocol for the synthesis of **(2-Bromo-5-methylphenyl)methanol** from 2-bromo-5-methylbenzaldehyde. The use of sodium borohydride provides a selective and high-yielding reduction of the aldehyde. By following the outlined procedure and adhering to the safety precautions, researchers can confidently prepare this versatile intermediate for further applications in their synthetic endeavors.

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